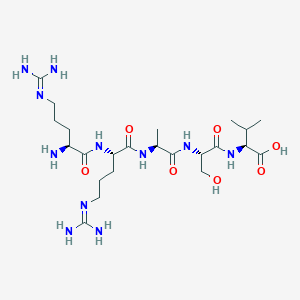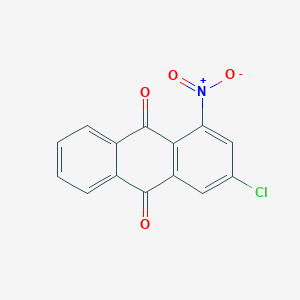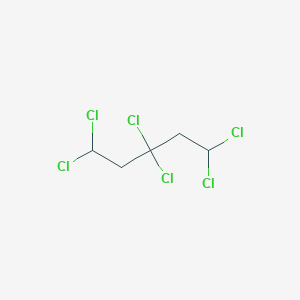![molecular formula C8H10OS3 B14596119 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene CAS No. 60639-78-3](/img/structure/B14596119.png)
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is a complex organosulfur compound that features a thiophene ring substituted with methanesulfinyl and methylsulfanyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene, often involves condensation reactions. Common methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
化学反应分析
Types of Reactions
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as corrosion inhibitors and in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH3SO2Cl, used in the synthesis of methanesulfonates.
2-(Ethylsulfanyl)-3-(methylsulfanyl)thiophene: A thiophene derivative with similar sulfur-containing substituents.
Uniqueness
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
CAS 编号 |
60639-78-3 |
|---|---|
分子式 |
C8H10OS3 |
分子量 |
218.4 g/mol |
IUPAC 名称 |
3-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophene |
InChI |
InChI=1S/C8H10OS3/c1-10-8(12(2)9)5-7-3-4-11-6-7/h3-6H,1-2H3 |
InChI 键 |
YDFODRFLBUHVFZ-UHFFFAOYSA-N |
规范 SMILES |
CSC(=CC1=CSC=C1)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)



![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)



